tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate

Medicinal Chemistry Lipophilicity ADME Prediction

Sourcing 6-functionalized 1,4-oxazepanes often faces synthetic bottlenecks, delaying lead optimization. tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS 1272758-40-3), enabled by a recently demonstrated multigram-scale protocol, overcomes this scarcity. - Scalable Synthesis: Access gram quantities for progression from exploratory to lead optimization without changing scaffold. - Optimal Lipophilicity: XLogP3 of 0.1 balances solubility and cell permeability, outperforming more lipophilic 6-oxo or hydrophilic deprotected analogs. - Stereochemical Flexibility: Racemate offers cost-effective screening; enantiopure (R) and (S) forms (≥95% ee) support chiral fidelity requirements.

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
CAS No. 1272758-40-3
Cat. No. B1523603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate
CAS1272758-40-3
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC(C1)O
InChIInChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(12)6-11/h8,12H,4-7H2,1-3H3
InChIKeyHFIKYUQRVQDAKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: Compound Overview


tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (CAS 1272758-40-3) is a seven-membered heterocyclic building block featuring a 1,4-oxazepane core, a Boc-protected secondary amine, and a free hydroxyl group at the 6-position. Its molecular formula is C10H19NO4, with a molecular weight of 217.26 g/mol and a topological polar surface area (TPSA) of 59 Ų [1]. The compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting glycosidases and monoamine reuptake systems, and its scalable synthesis has recently been demonstrated to overcome historical synthetic bottlenecks for 1,4-oxazepanes [2].

1,4-oxazepane building block for medicinal chemistry workflows
Boc-amine and free hydroxyl enable orthogonal functionalization
Scalable multigram synthesis protocol reported, reducing supply risk

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: Key Differentiation


Within the 1,4-oxazepane scaffold family, simple interchange of analogs is precluded by substantial variation in physicochemical, stereochemical, and synthetic accessibility parameters. The target compound, a racemic mixture of (R)- and (S)-enantiomers, exhibits a calculated XLogP3 of 0.1 [1], which contrasts markedly with the more lipophilic 6-oxo derivative (LogP 0.76–0.82) and the more hydrophilic deprotected amine (LogP -1.03) . Furthermore, the presence of the chiral hydroxyl group introduces critical stereochemical complexity absent in simpler oxazepane cores, directly impacting enantioselective synthesis and biological target engagement. A recent scalable synthetic protocol for 6-functionalized oxazepanes specifically addresses the long-standing scarcity of these scaffolds in compound libraries, underscoring that reliable access to this specific derivative is a non-trivial requirement that generic substitution cannot fulfill [2].

Analog replacement may shift lipophilicity profile
6-oxo derivative and deprotected amine exhibit distinct logP, potentially altering permeability and synthetic compatibility.
Racemic vs. enantiopure selection impacts stereochemical control
Racemate substitution for enantiopure forms can lead to diastereomeric mixtures in asymmetric syntheses.
Scaffold class (oxazepane vs. morpholine) changes bioactivity profile
Class-level evidence indicates oxazepanes are less suitable for glycosidase inhibition; scaffold hopping may require target-specific validation.

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: Quantitative Evidence


Lipophilicity vs. 6-Oxo Analog

The racemic tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate exhibits an XLogP3 of 0.1, as computed by PubChem [1]. This value is significantly lower than the LogP of its 6-oxo counterpart, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2), which is reported as 0.76–0.82 by multiple sources . The 0.66–0.72 log unit difference indicates that the hydroxyl derivative is substantially less lipophilic, a key property influencing membrane permeability and solubility in drug discovery programs.

Lipophilicity vs. 6-Oxo
Reported
ΔLogP ≈ 0.66–0.72 (less lipophilic)
Supports selection for improved solubility and reduced non-specific binding.
Calculated values; experimental confirmation recommended.
Medicinal Chemistry Lipophilicity ADME Prediction

Lipophilicity vs. Deprotected Amine

The Boc-protected target compound (XLogP3 = 0.1) [1] is markedly more lipophilic than its deprotected amine counterpart, 1,4-oxazepan-6-ol (CAS 1022915-33-8), which has a reported LogP of -1.03 . The >1.1 log unit increase in lipophilicity conferred by the Boc group is substantial and directly impacts the compound's suitability for applications requiring membrane penetration versus those needing high aqueous solubility for formulation.

Lipophilicity vs. Deprotected
Reported
ΔLogP ≈ 1.13 (more lipophilic)
Informs protection strategy: Boc group enhances organic-phase reactivity.
Deprotected amine suits aqueous couplings or final polar motifs.
Medicinal Chemistry Lipophilicity Drug Delivery

Fsp3 and Three-Dimensional Complexity

The target compound, with a molecular formula of C10H19NO4, contains 10 carbon atoms, of which 8 are sp3-hybridized, yielding an Fsp3 value of 0.8 based on its published structure [1]. This value is identical to that of the unsubstituted 1,4-oxazepane core (C5H11NO, Fsp3 = 0.8) but significantly exceeds the Fsp3 of many common aromatic heterocycles used as bioisosteres (e.g., pyridine: Fsp3 = 0). In the context of drug discovery, a higher Fsp3 correlates with improved clinical success rates due to increased three-dimensionality and reduced aromatic ring count.

Fsp3 Complexity
Reported
Fsp3 = 0.8
High 3D character supports lead-likeness and differentiated target engagement.
Compared to flat aromatics (Fsp3 ≈ 0); class-level advantage for clinical success rates.
Medicinal Chemistry Lead-Likeness Molecular Complexity

Multigram Scalability

A recent ChemRxiv preprint (2025) explicitly demonstrates a robust protocol for the multigram synthesis of 6-functionalized 1,4-oxazepanes, directly addressing the historical synthetic bottleneck that has limited the exploration of this scaffold class [1]. The protocol accommodates both unsubstituted and methyl-substituted precursors, providing access to a diverse array of functionalized oxazepanes, including the 6-hydroxy derivative. In contrast, earlier syntheses of related oxazepane cores, such as N-Boc-(2R)-1,4-oxazepane-2-carboxylic acid, were reported in only 39% overall yield over seven steps, highlighting the significant advancement in efficiency and scalability [2].

Scalable Synthesis
Method context
Multigram protocol demonstrated
Supports medicinal chemistry campaigns requiring bulk intermediate supply.
Replaces earlier low-yield routes; ChemRxiv 2025 preprint.
Organic Synthesis Process Chemistry Scalability

Glycosidase Inhibition: Morpholine vs. Oxazepane

A systematic study of functionalized morpholines and oxazepanes revealed that N-alkyl morpholines acted as non-competitive inhibitors of bovine kidney β-d-galactosidase with IC50 values ranging from 55.1 to 88.6 μM, whereas N-substituted oxazepanes displayed inferior inhibitory profiles across the same panel of enzymes [1]. While this study does not evaluate tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate directly, it establishes a critical class-level differentiation: for glycosidase inhibition, the morpholine scaffold is superior to the oxazepane scaffold. This implies that selection of the oxazepane core should be driven by applications outside glycosidase inhibition, such as monoamine reuptake modulation or as a more three-dimensional bioisostere of morpholine.

Glycosidase Inhibition
Class-level
Morpholines IC50 55–89 μM; oxazepanes inferior
Guides scaffold selection: oxazepane not preferred for glycosidase targets.
Direct compound not tested; inference from class-level data.
Enzyme Inhibition Glycosidase Scaffold Hopping

Chiral Purity: Racemic vs. Enantiopure

The target compound is a racemic mixture of (R)- and (S)-enantiomers, each of which is commercially available with defined optical purity (e.g., (R)-enantiomer, CAS 1260616-96-3, and (S)-enantiomer, CAS 1260589-26-1, both typically >97% purity) . While the racemate is suitable for achiral applications or as a cost-effective building block for later resolution, the enantiopure forms are essential for asymmetric synthesis where stereochemical fidelity directly impacts biological activity. For instance, in the synthesis of β-amino acid derivatives or chiral drug candidates, the use of a racemic intermediate can lead to diastereomeric mixtures requiring separation, whereas the single enantiomer provides stereochemical control from the outset.

Chiral Purity
Source review
Racemic mixture available; (R) and (S) >97% ee
Enables enantiomer-specific procurement; verify vendor specifications.
Commercial vendor claims; independent verification advised.
Chiral Synthesis Stereochemistry Enantioselectivity

tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate: Application Scenarios


Fragment-Based Lead Optimization

With an XLogP3 of 0.1, this compound occupies a favorable lipophilicity window for fragment-based lead discovery, being significantly less lipophilic than the 6-oxo analog (LogP 0.76–0.82) and more cell-permeable than the deprotected amine (LogP -1.03) . Its high Fsp3 of 0.8 further enhances its value as a three-dimensional scaffold that can escape the flat, aromatic chemical space often associated with high attrition rates in clinical development. Researchers should prioritize this compound when designing fragments or leads that require moderate lipophilicity for both solubility and membrane penetration.

Scalable Multi-Step Synthesis

The recent demonstration of a robust, multigram-scale synthetic protocol for 6-functionalized 1,4-oxazepanes directly addresses the historical synthetic inaccessibility of this scaffold class . This compound is therefore the optimal choice for medicinal chemistry programs planning to scale up from milligram exploratory synthesis to multigram lead optimization without changing the core scaffold. The protocol's accommodation of both unsubstituted and methyl-substituted precursors further suggests that this specific derivative can serve as a gateway to a broader library of functionalized oxazepanes.

Chiral Pool and Asymmetric Synthesis

While the racemic mixture is commercially available, the (R)- and (S)-enantiomers are also offered with high optical purity (≥95–97%) . For projects requiring stereochemical fidelity—such as the synthesis of chiral β-amino acid derivatives, asymmetric catalysis ligands, or enantioselective receptor modulators—the enantiopure forms are essential. The racemic compound remains a cost-effective option for early-stage screening or for reactions where the chiral center will be epimerized or eliminated in subsequent steps.

Scaffold Hopping: Morpholine to Oxazepane

Class-level evidence indicates that while morpholines are superior glycosidase inhibitors (IC50 55.1–88.6 μM for N-alkyl derivatives) , oxazepanes have been successfully employed in monoamine reuptake inhibitors and G9a inhibitors [1]. Therefore, this compound is ideally suited for scaffold-hopping efforts in CNS drug discovery where the seven-membered ring offers a distinct three-dimensional conformation and altered heteroatom positioning compared to the six-membered morpholine, potentially yielding differentiated pharmacology and intellectual property space.

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Balanced lipophilicity and high sp3 fraction
Solubility, permeability, and 3D binding site complementarity
Multi-step scale-up synthesis
Validated multigram-scale protocol availability
Reproducibility and yield optimization at scale
Asymmetric synthesis / chiral pool
Racemic and enantiopure forms commercially accessible
Stereochemical fidelity and enantiomeric excess verification
CNS lead optimization (scaffold hopping)
Oxazepane core for differentiated 3D conformation from morpholine
Monoamine reuptake or G9a target engagement assays

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